2-(methoxymethyl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole
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Overview
Description
2-(METHOXYMETHYL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHOXYMETHYL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxymethyl Group: This step involves the reaction of the benzodiazole core with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Phenoxypropyl Group: This can be done through a nucleophilic substitution reaction using 3-(5-METHYL-2-(PROPAN-2-YL)PHENOXY)propyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(METHOXYMETHYL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzodiazole core can be reduced under specific conditions to form dihydrobenzodiazoles.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrobenzodiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(METHOXYMETHYL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(METHOXYMETHYL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(METHOXYMETHYL)-1H-BENZODIAZOLE: Lacks the phenoxypropyl group.
1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE: Lacks the methoxymethyl group.
Uniqueness
2-(METHOXYMETHYL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both the methoxymethyl and phenoxypropyl groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C22H28N2O2/c1-16(2)18-11-10-17(3)14-21(18)26-13-7-12-24-20-9-6-5-8-19(20)23-22(24)15-25-4/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3 |
InChI Key |
RJPOGPXBWZYNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2COC |
Origin of Product |
United States |
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